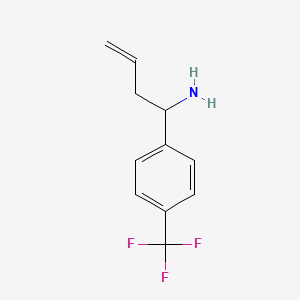
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the imidazolium ion.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanol Moiety: The final step involves the addition of a propanol group through a nucleophilic substitution reaction, where the imidazolium ion reacts with a propanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazolium salts with different anions.
科学的研究の応用
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving imidazolium-based ionic liquids.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the imidazolium ion.
Medicine: Explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and coatings.
作用機序
The mechanism of action of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride involves interactions with molecular targets and pathways, including:
Molecular Targets: The imidazolium ion can interact with nucleic acids, proteins, and cell membranes, leading to various biological effects.
Pathways Involved: The compound may inhibit specific enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different alkyl groups.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An imidazolium salt with a different anion and alkyl groups.
1-Hexyl-3-methylimidazolium bromide: An imidazolium salt with a longer alkyl chain and different anion.
Uniqueness
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group and propanol moiety differentiates it from other imidazolium salts, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
77234-87-8 |
|---|---|
分子式 |
C19H21ClN2O |
分子量 |
328.8 g/mol |
IUPAC名 |
2-imidazol-1-yl-2-methyl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-19(2,21-13-12-20-14-21)18(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-14,18,22H,1-2H3;1H |
InChIキー |
ITTGGRHAFNXGHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


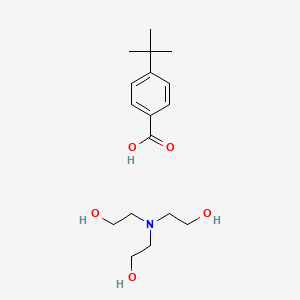
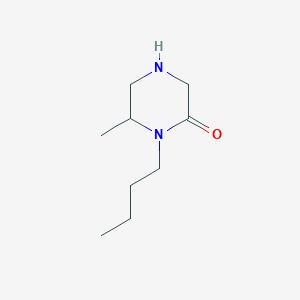
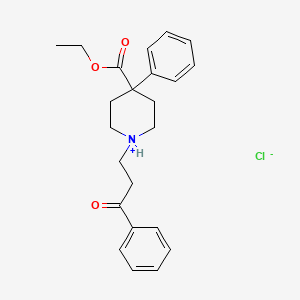
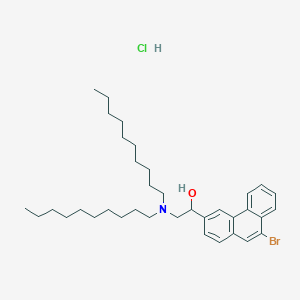
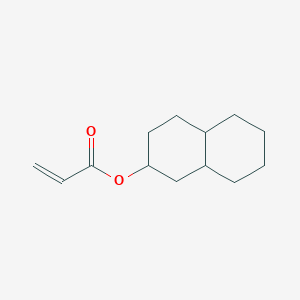
![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
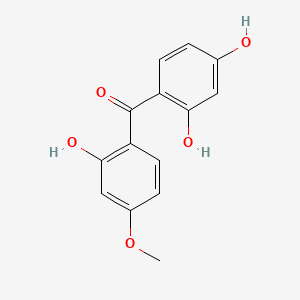
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
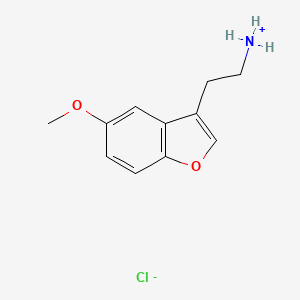
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
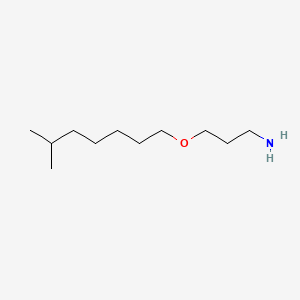
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
